molecular formula C14H22N4O4 B1430892 5-(1,2-DI-Boc-hydrazino)pyrimidine CAS No. 1234615-84-9

5-(1,2-DI-Boc-hydrazino)pyrimidine

Cat. No.: B1430892
CAS No.: 1234615-84-9
M. Wt: 310.35 g/mol
InChI Key: DXJVUWWLMCSKTA-UHFFFAOYSA-N
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Description

5-(1,2-DI-Boc-hydrazino)pyrimidine is a chemical compound with the molecular formula C14H22N4O4 It is characterized by the presence of a pyrimidine ring substituted with a hydrazino group that is protected by two tert-butoxycarbonyl (Boc) groups

Biochemical Analysis

Biochemical Properties

5-(1,2-DI-Boc-hydrazino)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. The compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation of signaling pathways can lead to changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For example, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can also lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of the hydrazino group . This degradation can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and promote beneficial cellular responses . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity shifts from beneficial to harmful at a specific concentration . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research and therapeutic contexts .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of key metabolic enzymes, such as hydrolases and kinases, thereby affecting the levels of metabolites within the cell . These interactions can lead to changes in metabolic flux, altering the balance of anabolic and catabolic processes . Additionally, this compound can modulate the activity of cofactors, such as ATP and NADH, which are essential for various metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity . These interactions can affect the compound’s distribution within tissues, determining its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is a key factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the action of targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-DI-Boc-hydrazino)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine derivatives under controlled conditions. The Boc protection groups are introduced to stabilize the hydrazino group and prevent unwanted side reactions. Common synthetic routes include:

    Reaction of pyrimidine with hydrazine hydrate: This step forms the hydrazino-pyrimidine intermediate.

    Protection with Boc anhydride: The intermediate is then reacted with Boc anhydride to introduce the Boc protection groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. The process involves:

    Large-scale reaction vessels: To accommodate the increased volume of reactants.

    Controlled reaction conditions: To ensure consistent product quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-DI-Boc-hydrazino)pyrimidine undergoes various chemical reactions, including:

    Substitution reactions: The hydrazino group can participate in nucleophilic substitution reactions.

    Deprotection reactions: The Boc groups can be removed under acidic conditions to yield the free hydrazino compound.

    Oxidation and reduction reactions: The hydrazino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides and acyl chlorides.

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

    Oxidation and reduction reactions: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.

Major Products Formed

    Substitution reactions: Yield substituted pyrimidine derivatives.

    Deprotection reactions: Yield free hydrazino-pyrimidine.

    Oxidation and reduction reactions: Yield oxidized or reduced hydrazino-pyrimidine derivatives.

Scientific Research Applications

5-(1,2-DI-Boc-hydrazino)pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2-DI-Boc-hydrazino)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

    5-(1,2-DI-Boc-hydrazino)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(1,2-DI-Boc-hydrazino)thiophene: Similar structure but with a thiophene ring instead of a pyrimidine ring.

Uniqueness

5-(1,2-DI-Boc-hydrazino)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the pyrimidine ring’s properties are advantageous.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-pyrimidin-5-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)17-18(10-7-15-9-16-8-10)12(20)22-14(4,5)6/h7-9H,1-6H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJVUWWLMCSKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CN=CN=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152902
Record name 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-84-9
Record name 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,2-DI-Boc-hydrazino)pyrimidine

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